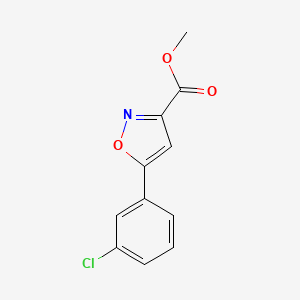
5-(3-Chloro-phenyl)-isoxazole-3-carboxylic acid methyl ester
Übersicht
Beschreibung
5-(3-Chloro-phenyl)-isoxazole-3-carboxylic acid methyl ester (5-CPI-3-CAME) is an organic compound that is widely used in scientific research. It is a type of isoxazole, which is a heterocyclic organic compound containing an oxygen atom in a three-membered ring. 5-CPI-3-CAME is a colorless solid with a molecular weight of 223.62 g/mol. It is soluble in methanol, ethanol, and chloroform.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis and Biological Activity of Novel Comenic Acid Derivatives Containing Isoxazole and Isothiazole Moieties
- Application : Synthesis of derivatives containing isoxazole moieties has been explored for use in chemotherapy, particularly in brain tumors. A study demonstrated a synergistic effect when these isoxazole derivatives were used in combination with the antitumor drug Temobel (Temozolomide).
- Reference : (Kletskov et al., 2018)
Chemical Properties and Tautomerism
- The Tautomerism of Heteroaromatic Compounds with Five-Membered Rings—I: 5-Hydroxyisoxazoles-Isoxazol-5-Ones
- Application : Investigated the tautomerism and basicities of isoxazole and its derivatives, providing insights into their chemical properties, essential for further applications in scientific research.
- Reference : (Boulton & Katritzky, 1961)
Herbicidal Activity
- Synthesis and Herbicidal Activity of 3-Aryl-5-(Haloalkyl)-4-Isoxazolecarboxamides and Their Derivatives
- Application : This study developed isoxazolecarboxamides showing significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds.
- Reference : (Hamper et al., 1995)
Larvicidal Properties
- Larvicidal Isoxazoles: Synthesis and Their Effective Susceptibility Towards Aedes Aegypti Larvae
- Application : Synthesized isoxazoles were tested for larvicidal activity against Aedes aegypti larvae, showing effectiveness in controlling mosquito populations.
- Reference : (Silva-Alves et al., 2013)
Pharmaceutical Applications
- Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles
- Application : Explored the bioactivation mechanisms of phenyl methyl-isoxazole derivatives, which are potent inhibitors of the voltage-gated sodium channel type 1.7, indicating their potential in drug development.
- Reference : (Bylund et al., 2012)
Chemical Synthesis and Structure
- Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring
- Application : Focused on synthesizing hydroxybenzaldehyde derivatives with an isoxazole ring, contributing to the diversity of compounds available for various research applications.
- Reference : (Potkin et al., 2012)
Eigenschaften
IUPAC Name |
methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGZMFMLMVLGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-phenyl)-isoxazole-3-carboxylic acid methyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


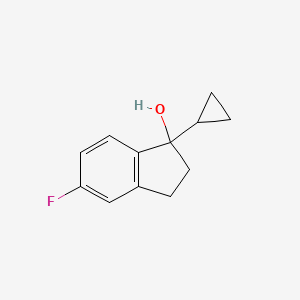
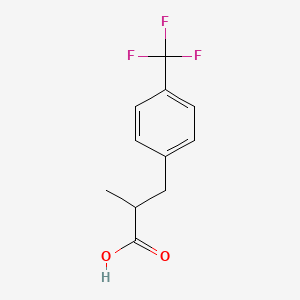
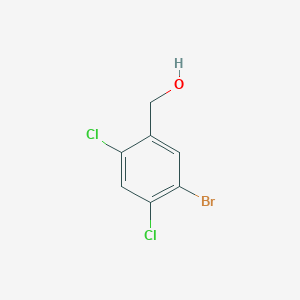
![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)
![1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1394467.png)
![7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1394468.png)
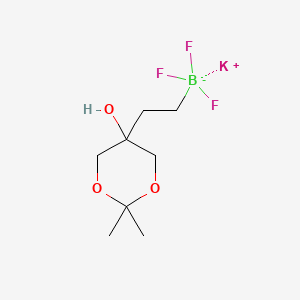
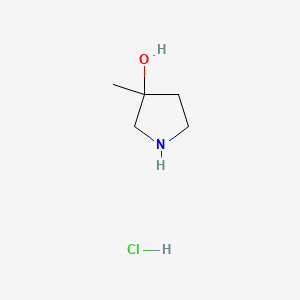
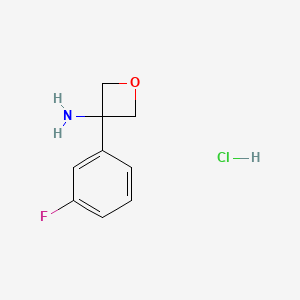
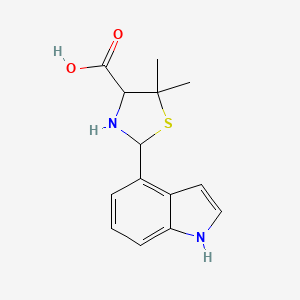
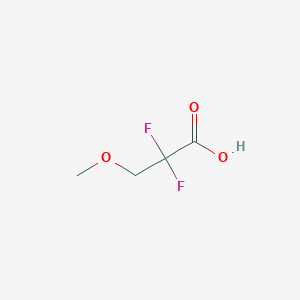
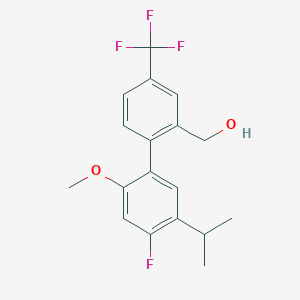

![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)